2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide
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Overview
Description
2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a pyrimido[1,2-a]benzimidazole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide typically involves a multi-step process:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative to form the benzimidazole core.
Pyrimidine Ring Formation: The benzimidazole derivative is then reacted with a suitable aldehyde and an amine to form the pyrimidine ring through a cyclization reaction.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrimidobenzimidazole intermediate.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with phenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxo derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole, which are known for their antiparasitic and antifungal activities.
Pyrimido[1,2-a]benzimidazole Derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H20N4O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H20N4O3/c1-32-19-11-7-8-17(14-19)20-15-24(31)29-22-13-6-5-12-21(22)28(25(29)27-20)16-23(30)26-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,26,30) |
InChI Key |
NXNHIWSMVVOTGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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